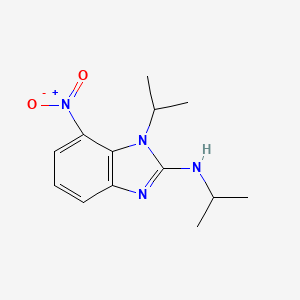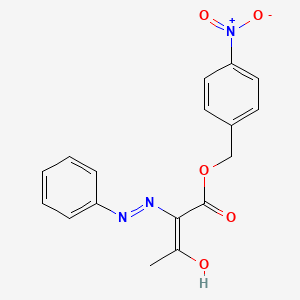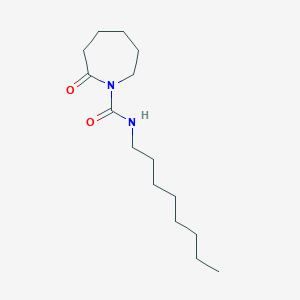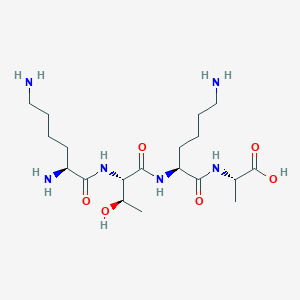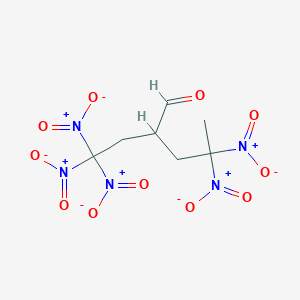
4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal is a highly energetic compound characterized by its complex molecular structure.
Méthodes De Préparation
The synthesis of 4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal involves multiple steps, typically starting with the nitration of suitable precursors. The reaction conditions often require careful control of temperature and the use of strong nitrating agents such as nitric acid and sulfuric acid. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less nitrated derivatives.
Substitution: Nitro groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .
Applications De Recherche Scientifique
4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal has several scientific research applications:
Chemistry: It is used in the study of energetic materials and their detonation properties.
Biology: Research into its potential biological effects and interactions with biological molecules.
Medicine: Investigations into its potential use in targeted drug delivery systems.
Industry: Utilized in the development of advanced explosives and propellants for military and aerospace applications
Mécanisme D'action
The mechanism of action of 4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal involves the rapid release of energy upon decomposition. The nitro groups play a crucial role in this process, as they facilitate the formation of highly reactive intermediates that lead to the explosive release of gases and heat. The molecular targets and pathways involved include the breaking of nitrogen-oxygen bonds and the formation of nitrogen gas and other byproducts .
Comparaison Avec Des Composés Similaires
4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal can be compared with other high-energy compounds such as:
- 4-(2,2,2-Trinitroethyl)-2,6,8,10,12-pentanitrohexaazaisowurtzitane
- 4,10-Bis(2,2,2-trinitroethyl)-2,6,8,12-tetranitrohexaazaisowurtzitane These compounds share similar structural features, such as multiple nitro groups, but differ in their specific arrangements and the presence of additional functional groups. The uniqueness of this compound lies in its specific molecular configuration, which influences its reactivity and applications .
Propriétés
Numéro CAS |
666728-80-9 |
|---|---|
Formule moléculaire |
C7H9N5O11 |
Poids moléculaire |
339.17 g/mol |
Nom IUPAC |
4,4-dinitro-2-(2,2,2-trinitroethyl)pentanal |
InChI |
InChI=1S/C7H9N5O11/c1-6(8(14)15,9(16)17)2-5(4-13)3-7(10(18)19,11(20)21)12(22)23/h4-5H,2-3H2,1H3 |
Clé InChI |
NFHIILHSGLJFLK-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C=O)([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


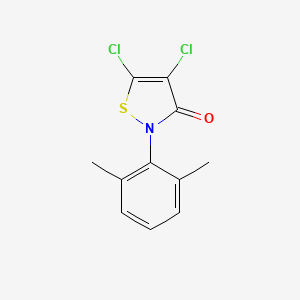
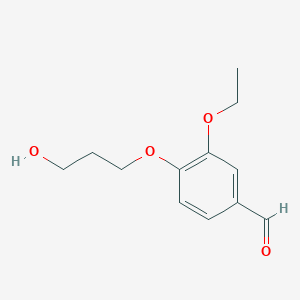
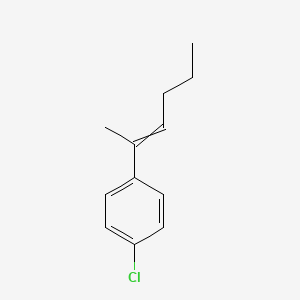

![(3R)-3-[(1R)-3-Hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12542524.png)

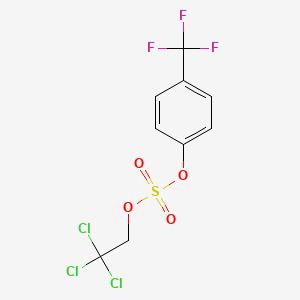

![Benzamide, N-[2-(3,5-dichloro-2-pyridinyl)ethyl]-2-(trifluoromethyl)-](/img/structure/B12542550.png)
